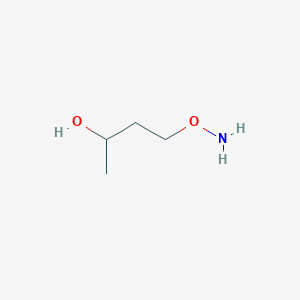
4-Aminooxybutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminooxybutan-2-ol is an organic compound with the molecular formula C₄H₁₁NO. It is a versatile chemical used in various fields due to its unique structure, which includes both an amino and an oxy group. This compound is known for its applications in synthetic chemistry, pharmaceuticals, and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminooxybutan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutan-2-ol with hydroxylamine under basic conditions. The reaction typically proceeds as follows:
Reactants: 4-chlorobutan-2-ol and hydroxylamine.
Conditions: Basic medium, often using sodium hydroxide.
Procedure: The reactants are mixed and heated to promote the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The process generally includes:
Reactant Preparation: Purification of 4-chlorobutan-2-ol and hydroxylamine.
Reaction: Conducted in a continuous flow reactor to maintain consistent reaction conditions.
Purification: The product is purified using distillation or recrystallization techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
4-Aminooxybutan-2-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The amino and oxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Produces oximes or nitriles.
Reduction: Yields amines or alcohols.
Substitution: Results in various substituted derivatives depending on the reactants used.
Scientific Research Applications
4-Aminooxybutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Aminooxybutan-2-ol involves its interaction with various molecular targets. The amino and oxy groups allow it to form hydrogen bonds and participate in nucleophilic attacks. These interactions can modulate enzyme activity, alter biochemical pathways, and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Aminobutan-2-ol: Similar structure but lacks the oxy group.
3-Hydroxybutylamine: Contains a hydroxyl group instead of an oxy group.
4-Amino-2-butanol: Another isomer with a different arrangement of functional groups.
Uniqueness
4-Aminooxybutan-2-ol is unique due to the presence of both an amino and an oxy group, which provides it with distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-aminooxybutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-4(6)2-3-7-5/h4,6H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHXARWFQRDSPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCON)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1694774-15-6 |
Source


|
| Record name | 4-(aminooxy)butan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
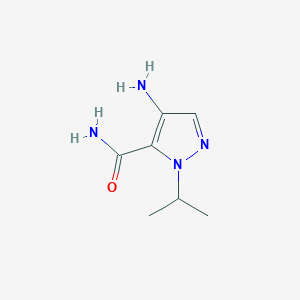
![2-(2-chloro-6-fluorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2715201.png)
![N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2715204.png)
![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate](/img/structure/B2715205.png)

![5-chloro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2715207.png)
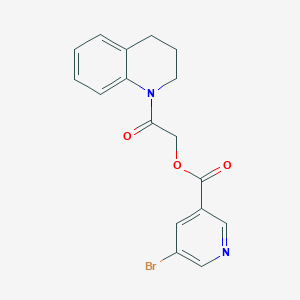

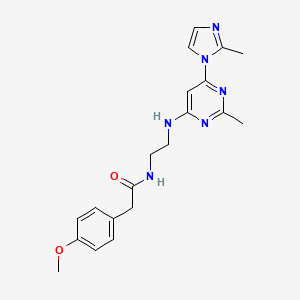
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2715214.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)cyclopropanesulfonamide](/img/structure/B2715217.png)
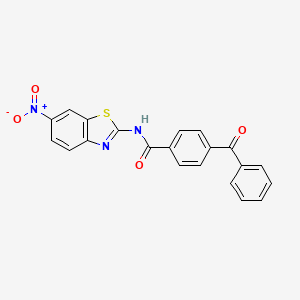
![N-(3-chloro-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2715221.png)
![N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2715222.png)
